6,8-dibromo-2-oxo-N-[2-(thiophen-2-yl)imidazo[1,2-a]pyridin-3-yl]-2H-chromene-3-carboxamide
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Overview
Description
6,8-dibromo-2-oxo-N-[2-(thiophen-2-yl)imidazo[1,2-a]pyridin-3-yl]-2H-chromene-3-carboxamide is a complex organic compound that belongs to the class of imidazo[1,2-a]pyridines. This compound is characterized by its unique structure, which includes a chromene core, bromine substituents, and an imidazo[1,2-a]pyridine moiety. It has garnered interest in various fields of scientific research due to its potential biological activities and applications.
Preparation Methods
The synthesis of 6,8-dibromo-2-oxo-N-[2-(thiophen-2-yl)imidazo[1,2-a]pyridin-3-yl]-2H-chromene-3-carboxamide typically involves multicomponent reactions. One common method includes the condensation of 2-aminopyridines with arylglyoxals and Meldrum’s acid . This approach allows for the efficient formation of the imidazo[1,2-a]pyridine core.
Chemical Reactions Analysis
6,8-dibromo-2-oxo-N-[2-(thiophen-2-yl)imidazo[1,2-a]pyridin-3-yl]-2H-chromene-3-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of carbonyl groups to alcohols.
Scientific Research Applications
6,8-dibromo-2-oxo-N-[2-(thiophen-2-yl)imidazo[1,2-a]pyridin-3-yl]-2H-chromene-3-carboxamide has several scientific research applications:
Mechanism of Action
The mechanism of action of 6,8-dibromo-2-oxo-N-[2-(thiophen-2-yl)imidazo[1,2-a]pyridin-3-yl]-2H-chromene-3-carboxamide involves its interaction with specific molecular targets. For instance, imidazo[1,2-a]pyridine derivatives are known to interact with γ-aminobutyric acid (GABA) receptors, leading to modulation of neurotransmission . Additionally, the compound may inhibit certain enzymes or proteins involved in inflammatory pathways, contributing to its anti-inflammatory effects .
Comparison with Similar Compounds
Similar compounds to 6,8-dibromo-2-oxo-N-[2-(thiophen-2-yl)imidazo[1,2-a]pyridin-3-yl]-2H-chromene-3-carboxamide include other imidazo[1,2-a]pyridine derivatives such as zolpidem and alpidem. These compounds share the imidazo[1,2-a]pyridine core but differ in their substituents and overall structure . The uniqueness of this compound lies in its specific combination of bromine atoms, thiophene ring, and chromene core, which contribute to its distinct chemical and biological properties .
Properties
Molecular Formula |
C21H11Br2N3O3S |
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Molecular Weight |
545.2 g/mol |
IUPAC Name |
6,8-dibromo-2-oxo-N-(2-thiophen-2-ylimidazo[1,2-a]pyridin-3-yl)chromene-3-carboxamide |
InChI |
InChI=1S/C21H11Br2N3O3S/c22-12-8-11-9-13(21(28)29-18(11)14(23)10-12)20(27)25-19-17(15-4-3-7-30-15)24-16-5-1-2-6-26(16)19/h1-10H,(H,25,27) |
InChI Key |
IEGFVCDOTXTDNQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=NC(=C(N2C=C1)NC(=O)C3=CC4=CC(=CC(=C4OC3=O)Br)Br)C5=CC=CS5 |
Origin of Product |
United States |
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